molecular formula C9H10Br2 B15394476 Benzene, (2,3-dibromopropyl)- CAS No. 1586-98-7

Benzene, (2,3-dibromopropyl)-

Cat. No.: B15394476
CAS No.: 1586-98-7
M. Wt: 277.98 g/mol
InChI Key: NLQLBYPTOCXBJE-UHFFFAOYSA-N
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Description

Benzene, (2,3-dibromopropyl)- is a useful research compound. Its molecular formula is C9H10Br2 and its molecular weight is 277.98 g/mol. The purity is usually 95%.
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Biological Activity

Benzene, (2,3-dibromopropyl)-, also known as 1,2-Dibromo-3-(bromomethyl)benzene, is a brominated organic compound that has garnered attention due to its potential biological activities and toxicological implications. This article explores its biological activity based on diverse research findings, case studies, and data tables.

  • Chemical Formula : C9H10Br2
  • CAS Number : 1586-98-7
  • Molecular Weight : 292.99 g/mol

The structure of benzene, (2,3-dibromopropyl)- features a benzene ring substituted with dibromopropyl groups at the 2 and 3 positions. This substitution can influence its reactivity and biological interactions.

Mutagenicity and Carcinogenicity

Research indicates that benzene derivatives, including (2,3-dibromopropyl)- compounds, exhibit mutagenic properties. For instance:

  • Tris(2,3-dibromopropyl) phosphate , a related compound, was shown to induce mutations in Salmonella typhimurium (the Ames test), highlighting its potential as a mutagenic agent in laboratory settings .
  • In chronic bioassays conducted on rats, exposure to tris(2,3-dibromopropyl) phosphate led to the development of renal tumors, suggesting a carcinogenic risk associated with prolonged exposure .

Metabolism and Excretion

The metabolism of benzene, (2,3-dibromopropyl)- has been studied extensively:

  • Upon administration in animal models, it undergoes rapid metabolism leading to various metabolites. Notably, metabolites such as bis(2,3-dibromopropyl) phosphate were identified as significant in blood and tissues .
  • The elimination pathways include biliary excretion and enterohepatic circulation, which contribute to the retention of radioactivity in organs like the kidney .

Case Study: Chemical Workers Exposure

A cohort study involving chemical workers exposed to brominated compounds demonstrated no significant increase in overall mortality; however, specific health risks associated with long-term exposure remain a concern .

Experimental Studies

A study on rats revealed that doses above 175 mg/kg body weight resulted in acute renal tubule necrosis. This finding emphasizes the need for caution regarding exposure levels in both occupational and environmental contexts .

Data Table: Summary of Biological Effects

Study/Source Findings Organism/Model
Tris(2,3-dibromopropyl) phosphate bioassayInduced mutations; renal tumors observedRats
Ames TestMutagenic activity detectedSalmonella typhimurium
Occupational Exposure StudyNo significant mortality but potential health risks notedChemical workers
Metabolism StudyMajor metabolites identified; extensive biliary excretionRats

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzene, (2,3-dibromopropyl)-, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of a propenylbenzene precursor using brominating agents (e.g., Br2\text{Br}_2, HBr\text{HBr}) under controlled conditions. For optimization:

  • Temperature : Maintain 0–5°C to minimize side reactions like polybromination.
  • Catalysts : Use Lewis acids (e.g., FeBr3\text{FeBr}_3) to enhance regioselectivity for the 2,3-dibromo position.
  • Solvent Systems : Non-polar solvents (e.g., CCl4\text{CCl}_4) reduce solvolysis risks. Post-synthesis purification via column chromatography with silica gel improves yield (>85%) .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of Benzene, (2,3-dibromopropyl)-?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use non-polar columns (e.g., DB-5) with Kovats retention indices to confirm retention behavior against standards .
  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H} and 13C^{13}\text{C} NMR in CDCl3\text{CDCl}_3 resolve substituent positions (e.g., coupling constants for vicinal bromines).
  • Elemental Analysis : Validate bromine content (theoretical ~58%) to assess purity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of Benzene, (2,3-dibromopropyl)- in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Effects : The 2,3-dibromo configuration creates steric hindrance, favoring SN2S_N2 mechanisms in linear transition states. Use bulky nucleophiles (e.g., tert-butoxide) to probe steric limitations.
  • Electronic Effects : Electron-withdrawing bromines activate the β-carbon for nucleophilic attack. Kinetic studies with varying nucleophiles (e.g., OH\text{OH}^-, NH3\text{NH}_3) quantify electronic contributions.
  • Competitive Elimination : Monitor E2E2 byproducts (e.g., alkenes) via GC-MS to adjust base strength and solvent polarity .

Q. What strategies address contradictions in reported biological activity data for derivatives of Benzene, (2,3-dibromopropyl)-?

  • Methodological Answer :

  • Assay Standardization : Use positive controls (e.g., benzo[a]pyrene for mutagenicity) and replicate under OECD guidelines.
  • Metabolite Profiling : LC-MS/MS identifies reactive intermediates (e.g., epoxides) that may confound results.
  • Purity Thresholds : Impurities >2% (e.g., residual solvents) can skew toxicity data; enforce HPLC purity >98% .

Q. Safety and Regulatory Considerations

Q. What safety protocols are critical for handling Benzene, (2,3-dibromopropyl)- given its structural similarity to carcinogens like tris(2,3-dibromopropyl) phosphate?

  • Methodological Answer :

  • Containment : Use fume hoods with ≥100 ft/min airflow and closed systems to prevent inhalation/skin contact.
  • PPE : Wear nitrile gloves, aprons, and goggles; avoid latex due to permeability.
  • Spill Management : Neutralize with 10% sodium thiosulfate to reduce bromine release.
  • Regulatory Compliance : Follow OSHA 1910.156 for firefighting protocols and REACH restrictions on brominated compounds .

Properties

CAS No.

1586-98-7

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

IUPAC Name

2,3-dibromopropylbenzene

InChI

InChI=1S/C9H10Br2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

NLQLBYPTOCXBJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CBr)Br

Origin of Product

United States

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